![molecular formula C21H15FN4O B4853621 N-(2-fluorophenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4853621.png)
N-(2-fluorophenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
Overview
Description
N-(2-fluorophenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, commonly known as FPhT, is a novel compound with potential applications in scientific research. FPhT belongs to the class of triazole-based compounds, which have been extensively studied due to their diverse biological activities.
Mechanism of Action
FPhT exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing the substrate from binding and inhibiting the enzymatic activity. The triazole moiety of FPhT is believed to play a crucial role in the binding process, as it forms hydrogen bonds with the amino acid residues in the active site.
Biochemical and Physiological Effects:
FPhT has been shown to modulate the levels of several neurotransmitters, including acetylcholine, dopamine, and serotonin. These neurotransmitters are involved in the regulation of various physiological processes such as cognition, mood, and movement. FPhT has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
FPhT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Its potent inhibitory activity against several enzymes makes it a valuable tool for investigating the role of these enzymes in various physiological processes. However, FPhT's potential toxicity and limited solubility may pose challenges in its use in certain experiments.
Future Directions
There are several future directions for the study of FPhT. One potential area of research is the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of FPhT derivatives with improved solubility and selectivity may enhance its utility as a research tool. Finally, the elucidation of the precise mechanism of action of FPhT may provide insights into the regulation of neurotransmitter levels and the pathogenesis of neurological disorders.
Scientific Research Applications
FPhT has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in the regulation of neurotransmitter levels, and their dysregulation has been implicated in the pathogenesis of several neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(5-phenyltriazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-18-8-4-5-9-19(18)24-21(27)16-10-12-17(13-11-16)26-20(14-23-25-26)15-6-2-1-3-7-15/h1-14H,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADJUJIEINGOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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